Bromine oxide

Description

Properties

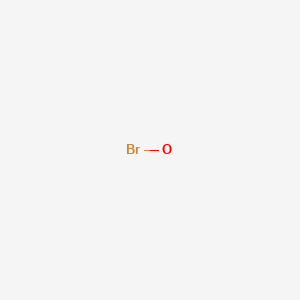

Molecular Formula |

BrO |

|---|---|

Molecular Weight |

95.9 g/mol |

InChI |

InChI=1S/BrO/c1-2 |

InChI Key |

FMSOWMGJJIHFTQ-UHFFFAOYSA-N |

SMILES |

[O]Br |

Canonical SMILES |

[O]Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stable Oxides of Bromine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable oxides of bromine, focusing on their synthesis, properties, and handling. Bromine oxides are notoriously unstable; however, several have been isolated and characterized, revealing their significant role in atmospheric chemistry and potential as specialized reagents in organic synthesis. This document summarizes the current scientific understanding of these compounds, presenting quantitative data in structured tables, detailing experimental protocols for their preparation, and illustrating key chemical pathways with diagrams.

Overview of Bromine Oxides

Bromine forms a series of oxides, most of which are highly unstable and have been challenging to characterize. The most well-documented and relatively more stable (though still highly reactive and thermally sensitive) bromine oxides are dibromine monoxide (Br₂O), bromine dioxide (BrO₂), and dibromine trioxide (Br₂O₃). Their instability is attributed to the combination of the relatively large size of the bromine atom and the high electronegativity of oxygen, which leads to weaker Br-O bonds compared to the analogous chlorine oxides.

Physicochemical Properties of Stable Bromine Oxides

The following tables summarize the key quantitative data for the most stable bromine oxides.

Table 1: Molecular and Physical Properties of Stable Bromine Oxides

| Property | Dibromine Monoxide (Br₂O) | Bromine Dioxide (BrO₂) | Dibromine Trioxide (Br₂O₃) |

| Molar Mass | 175.81 g/mol [1] | 111.90 g/mol | 207.81 g/mol [1] |

| Appearance | Dark brown solid at low temperatures[2] | Unstable yellow to yellow-orange crystals | Orange solid[3] |

| Melting Point | Decomposes at -17.5 °C[4] | Decomposes around 0 °C | Decomposes above -40 °C[3] |

| Molecular Geometry | Bent (C₂v symmetry)[2] | Bent | Asymmetric (Br-O-BrO₂) |

| Br-O Bond Length | 1.85 Å[2] | - | 1.845 Å (Br-O), 1.855 Å (O-BrO₂), 1.612 Å (Br=O)[3] |

| Bond Angle | 112° (Br-O-Br)[2][4] | - | 111.7° (Br-O-Br), 103.1° (O-Br=O), 107.6° (O=Br=O)[3] |

Table 2: Spectroscopic Data for Dibromine Monoxide (Br₂O)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (Solid) | 508 | Symmetric Br-O stretch (ν₁)[5] |

| 595 | Asymmetric Br-O stretch (ν₃)[5] | |

| Infrared (Nitrogen Matrix) | 528 | Symmetric Br-O stretch (ν₁)[5] |

| 626 | Asymmetric Br-O stretch (ν₃)[5] | |

| UV-Vis | 47,000 | Intense absorption[5] |

| 31,200 | Weaker shoulder[5] | |

| 22,100 | Weaker shoulder[5] |

Experimental Protocols

Caution: Bromine and its oxides are highly toxic, corrosive, and reactive. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Emergency-response materials, such as a sodium thiosulfate (B1220275) solution for neutralizing bromine, should be readily available.[6]

Synthesis of Dibromine Monoxide (Br₂O)

Dibromine monoxide can be synthesized via the reaction of bromine with mercuric oxide at low temperatures.[2]

Materials:

-

Bromine (Br₂)

-

Mercuric oxide (HgO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

-

Low-temperature reaction vessel

-

Filtration apparatus suitable for low-temperature and inert atmosphere operation

Procedure:

-

Set up a low-temperature reaction vessel equipped with a stirrer and an inlet for inert gas.

-

Cool the vessel to between -45°C and -60°C.

-

Prepare a 0.5 M solution of bromine in anhydrous carbon tetrachloride.

-

Under a gentle stream of inert gas, add the bromine solution to a suspension of mercuric oxide in the reaction vessel. The stoichiometric equation is: 2 Br₂ + 2 HgO → HgBr₂·HgO + Br₂O.[2]

-

Stir the reaction mixture at the low temperature. A precipitate of the mercury oxide-bromine adduct will form.

-

Filter the mixture under an inert atmosphere at low temperature to separate the solution of dibromine monoxide from the precipitate.

-

The resulting solution contains dibromine monoxide. Due to its instability, it is typically used in situ for subsequent reactions.

Alternative Method: A less common method involves the controlled thermal decomposition of bromine dioxide at -30°C.[2] However, this method generally results in lower yields.

Synthesis of Bromine Dioxide (BrO₂)

Bromine dioxide is typically formed through an electric discharge or by the reaction of bromine with ozone at low temperatures.

Method 1: Electric Discharge

-

A mixture of bromine and oxygen gases is passed through a low-temperature plasma generated by an electric discharge.[2]

-

This method is often used for spectroscopic studies rather than for preparative synthesis due to the difficulty in isolating the product.

Method 2: Ozonolysis of Bromine

-

A solution of bromine in an inert solvent, such as trichlorofluoromethane, is cooled to -50 °C.

-

Ozone gas is bubbled through the solution, leading to the formation of bromine dioxide.

Synthesis of Dibromine Trioxide (Br₂O₃)

Dibromine trioxide can be prepared by the ozonolysis of a bromine solution at low temperatures.[3]

Materials:

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ozone (O₃)

-

Low-temperature reaction vessel

Procedure:

-

Prepare a solution of bromine in anhydrous dichloromethane.

-

Cool the solution to a low temperature (below -40 °C).

-

Bubble ozone gas through the solution. Dibromine trioxide will form as an orange solid.

-

Due to its high instability, dibromine trioxide is typically characterized or used immediately after its formation.

Chemical Pathways and Workflows

The following diagrams illustrate the key synthesis and decomposition pathways for the stable bromine oxides.

Caption: Synthesis pathway of Dibromine Monoxide.

Caption: Thermal decomposition pathways of bromine oxides.

Characterization Techniques

The characterization of bromine oxides is challenging due to their instability. Key techniques include:

-

Low-Temperature Infrared (IR) and Raman Spectroscopy: To identify vibrational modes and deduce molecular structures.[5]

-

UV-Vis Spectroscopy: To study the electronic transitions.[5]

-

Mass Spectrometry: To determine the molecular weight and fragmentation patterns.

-

X-ray Crystallography: For determining the solid-state structure of the more stable crystalline oxides like dibromine trioxide.

-

Electron Affinity Measurements: To understand the electronic structure and reactivity.

Conclusion

The stable oxides of bromine, while highly reactive and thermally sensitive, represent an important class of inorganic compounds. Their synthesis and characterization have provided valuable insights into the nature of the bromine-oxygen bond and have implications for atmospheric chemistry. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with these challenging yet fascinating molecules. Strict adherence to safety protocols is paramount when handling these hazardous materials.

References

- 1. Dibromine monoxide | Br2O | CID 14513628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. Dibromine trioxide - Wikipedia [en.wikipedia.org]

- 4. dibromine monoxide [chemister.ru]

- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 7. benchchem.com [benchchem.com]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromine Monoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromine monoxide (Br₂O) is an inorganic compound of significant interest due to its reactive nature, though its inherent instability presents considerable challenges to its study and application. This technical guide provides a comprehensive overview of the known physical and chemical properties of dibromine monoxide. It includes a summary of its structural and spectroscopic data, details on its reactivity, and outlines the primary methods for its synthesis. This document is intended to serve as a foundational resource for researchers in chemistry and related fields, providing a consolidated source of technical information. It should be noted that, given its high reactivity and instability, dibromine monoxide is not known to have any biological signaling pathways, and its application in drug development is not established.

Physical Properties

Dibromine monoxide is a dark brown solid that is only stable at temperatures below -40°C.[1] It is highly volatile and sublimes at low temperatures.[2] The compound is known to be extremely thermally unstable and decomposes at approximately -17.5°C without melting.[2][3]

Tabulated Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of dibromine monoxide.

| Property | Value | Reference |

| Molecular Formula | Br₂O | [4] |

| Molecular Weight | 175.81 g/mol | [4] |

| Appearance | Dark brown solid | [1][3] |

| Melting Point | -17.5°C (decomposes) | [3] |

| Boiling Point | Not applicable (decomposes) | |

| Density (solid) | ~3.0 g/cm³ (estimated) | [2] |

| Solubility | Soluble in carbon tetrachloride | [2] |

| Spectroscopic Data | Characteristic Values | Reference |

| Infrared (IR) | 725 cm⁻¹ (asymmetric stretch), 665 cm⁻¹ (symmetric stretch), 285 cm⁻¹ (bending) | [2] |

| UV-Visible | λmax at 340 nm and 440 nm | [2] |

| Mass Spectrometry | Parent ion peak at m/z 176 (⁷⁹Br⁸¹O⁺) | [2] |

| Bond Length (Br-O) | 1.85 Å | [2] |

| Bond Angle (Br-O-Br) | 112° | [2] |

| Molecular Geometry | Bent, C₂v symmetry | [2] |

Chemical Properties and Reactivity

Dibromine monoxide is a highly reactive compound, primarily functioning as a potent brominating agent.[2] Its reactivity stems from the polarized Br-O bond, making the bromine atoms electrophilic.

-

Decomposition: It decomposes to bromine and oxygen, with the decomposition following first-order kinetics.[2] The half-life at -30°C is approximately 45 minutes.[2]

-

Brominating Agent: It readily participates in electrophilic addition reactions with unsaturated organic compounds.[2]

-

Lewis Acidity: It acts as a weak Lewis acid.[2]

-

Oxidizing Agent: The standard reduction potential for the Br₂O/Br₂ couple is estimated to be +1.45 V, indicating strong oxidizing capabilities.[2]

Synthesis of Dibromine Monoxide

The synthesis of dibromine monoxide is challenging due to its instability. The two primary methods reported in the literature are the reaction of bromine with mercury(II) oxide and the thermal decomposition of bromine dioxide.

Synthesis Workflow

References

Electronic structure and bonding in the BrO radical.

An In-depth Technical Guide to the Electronic Structure and Bonding in the Bromine Monoxide (BrO) Radical

Abstract

The bromine monoxide (BrO) radical is a diatomic species of significant interest due to its critical role in atmospheric chemistry, particularly in catalytic ozone depletion cycles.[1][2] Understanding its electronic structure and bonding is fundamental to characterizing its reactivity and spectroscopic properties. This guide provides a detailed technical overview of the BrO radical, consolidating theoretical principles with experimental data. It covers the molecular orbital configuration, the nature of the Br-O bond, key quantitative metrics, and the experimental and computational methodologies used for its characterization.

Electronic Structure

The electronic structure of the BrO radical is best understood through Molecular Orbital (MO) theory.[3][4] The molecule is formed from a bromine atom (atomic number 35) and an oxygen atom (atomic number 8). Their respective valence electron configurations are:

-

Bromine (Br): [Ar] 3d¹⁰ 4s² 4p⁵[5]

-

Oxygen (O): [He] 2s² 2p⁴

The BrO radical has a total of 13 valence electrons (7 from Br and 6 from O). These electrons occupy the molecular orbitals formed from the linear combination of the atomic orbitals (LCAO) of the constituent atoms.[6] The interaction involves the 4p orbitals of bromine and the 2p orbitals of oxygen, leading to the formation of σ and π bonding and antibonding molecular orbitals.

The ground electronic state of the BrO radical is determined to be a ²Π state. The unpaired electron resides in one of the π antibonding (π*) orbitals. This configuration explains the molecule's paramagnetic nature and its high reactivity as a free radical.[2]

Caption: Formation of BrO molecular orbitals from atomic orbitals.

Bonding in the BrO Radical

The bond between bromine and oxygen is primarily a single covalent bond with some ionic character due to the difference in electronegativity between the two atoms. The molecular orbital configuration results in a net bond order of approximately 1.5, calculated as:

Bond Order = (Number of electrons in bonding MOs - Number of electrons in antibonding MOs) / 2

This value suggests a bond that is stronger than a typical single bond, which is reflected in its bond dissociation energy and vibrational frequency.

Quantitative Data Summary

The following table summarizes key quantitative data for the BrO radical derived from both experimental measurements and high-level computational studies.

| Property | Value | Method/Source | Reference |

| Bond Length (rₑ) | 1.7172 Å | Microwave Spectroscopy | [7] |

| 1.718 Å | Experimental | [8][9] | |

| Bond Dissociation Energy (D₀) | 55.3 ± 0.6 kcal/mol (231.4 ± 2.5 kJ/mol) | Spectroscopic | [10] |

| Vibrational Constant (ωₑ) | 778.7 cm⁻¹ | Spectroscopic | [7] |

| Adiabatic Electron Affinity (EA) | 2.35 eV | Experimental | [11] |

| 55.6 ± 1.8 kcal/mol (2.41 ± 0.08 eV) | CCSD(T) Calculation | [10][12] | |

| Adiabatic Ionization Potential (IP) | 241.1 ± 0.8 kcal/mol (10.45 ± 0.03 eV) | CCSD(T) Calculation | [10][12] |

Experimental and Computational Protocols

The characterization of a transient species like the BrO radical requires sophisticated experimental and theoretical techniques.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational spectra of molecules in the gas phase.[13] From these spectra, precise molecular geometries, such as bond lengths, and dipole moments can be derived.

Methodology:

-

Generation of BrO: The BrO radical is typically generated in situ within a flow system. A common method involves reacting bromine atoms (produced by a microwave discharge through Br₂) with ozone (O₃).

-

Microwave Radiation: The gas mixture is irradiated with low-power microwave radiation over a range of frequencies.

-

Detection: When the frequency of the radiation matches a rotational transition of the BrO molecule, the radiation is absorbed. This absorption is detected, often using sensitive phase-sensitive detection methods.

-

Spectral Analysis: The resulting spectrum consists of sharp absorption lines. By fitting these transition frequencies to a quantum mechanical model of a rotating diatomic molecule, highly precise rotational constants (like Bₑ) are obtained. The equilibrium bond length (rₑ) is then directly calculated from these constants.[7]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a magnetic resonance technique that directly detects species with unpaired electrons, making it ideal for studying free radicals.[14][15]

Methodology:

-

Radical Generation: As with microwave spectroscopy, BrO radicals are produced in the gas phase within a flow tube that passes through the EPR spectrometer's resonant cavity.

-

Magnetic Field Application: The sample is placed in a strong, static magnetic field. This field lifts the degeneracy of the electron spin states (mₛ = +½ and -½).

-

Microwave Irradiation: The sample is irradiated with a fixed-frequency microwave field (typically in the X-band, ~9.5 GHz).

-

Resonance Condition: The external magnetic field is swept. At a specific field strength where the energy difference between the spin states matches the energy of the microwave photons, absorption occurs.

-

Data Analysis: The resulting EPR spectrum provides the g-factor, which is characteristic of the radical. Furthermore, hyperfine splitting patterns, arising from the interaction of the unpaired electron with the magnetic nuclei (⁷⁹Br and ⁸¹Br), provide detailed information about the electronic wavefunction and the distribution of the unpaired electron's spin density.[7]

Computational Chemistry

Ab initio quantum chemical calculations are powerful tools for predicting the properties of molecules like BrO, complementing and guiding experimental work.[16][17] High-level methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are often used for high accuracy.[10][12]

Caption: Workflow for a typical computational chemistry study.

Atmospheric Significance: Catalytic Ozone Depletion

The BrO radical is a key intermediate in the catalytic destruction of stratospheric ozone (O₃).[1] Halogen atoms like bromine are much more efficient at destroying ozone than chlorine on a per-atom basis. The primary catalytic cycle involving BrO is:

Cycle 1:

-

Br + O₃ → BrO + O₂

-

BrO + O → Br + O₂ Net Reaction: O₃ + O → 2O₂

Furthermore, BrO can react with chlorine monoxide (ClO), another ozone-depleting radical, creating a synergistic cycle that is particularly important in the polar stratosphere.[18][19][20]

Cycle 2 (BrO-ClO Coupling):

-

Br + O₃ → BrO + O₂

-

Cl + O₃ → ClO + O₂

-

BrO + ClO → Br + Cl + O₂ Net Reaction: 2O₃ → 3O₂

Caption: BrO-ClO coupled cycle for catalytic ozone destruction.

Conclusion

The bromine monoxide radical is a molecule defined by its open-shell electronic structure, resulting in a doublet pi ground state (²Π). This configuration governs its paramagnetic properties and high reactivity. Its bonding is characterized by a strong covalent interaction with a bond order of approximately 1.5. A combination of advanced spectroscopic techniques and high-level quantum chemical calculations has provided a precise and consistent picture of its fundamental properties. This detailed understanding is crucial for accurately modeling its significant impact on atmospheric processes, particularly the depletion of the ozone layer.

References

- 1. fiveable.me [fiveable.me]

- 2. Bromine monoxide radical - Wikipedia [en.wikipedia.org]

- 3. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 4. 8.4 Molecular Orbital Theory - Chemistry 2e | OpenStax [openstax.org]

- 5. WebElements Periodic Table » Bromine » properties of free atoms [winter.group.shef.ac.uk]

- 6. Molecular orbital - Wikipedia [en.wikipedia.org]

- 7. Bromine monoxide [webbook.nist.gov]

- 8. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 9. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron paramagnetic resonance spectroscopy in radiation research: Current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]

- 16. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 17. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 18. theozonehole.org [theozonehole.org]

- 19. csl.noaa.gov [csl.noaa.gov]

- 20. csl.noaa.gov [csl.noaa.gov]

The Bromine Monoxide Radical: A Technical Guide to its Discovery, History, and Atmospheric Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromine monoxide radical (BrO), a highly reactive diatomic species, has emerged as a pivotal player in atmospheric chemistry, particularly in the catalytic destruction of stratospheric and tropospheric ozone.[1][2] Its discovery and the subsequent elucidation of its chemical behavior have been driven by a combination of laboratory-based kinetic and spectroscopic studies, as well as advanced atmospheric measurement techniques. This technical guide provides an in-depth overview of the history of the BrO radical, from its initial detection to the current understanding of its profound impact on atmospheric composition. It details the key experimental protocols used to study its properties and reactions, presents a compilation of critical quantitative data, and illustrates significant chemical pathways and experimental workflows through detailed diagrams.

Discovery and Historical Context

The study of bromine's atmospheric role and the eventual discovery of the bromine monoxide radical are intrinsically linked to the broader investigation of ozone depletion. While the element bromine was discovered independently by Carl Jacob Löwig in 1825 and Antoine Balard in 1826, its atmospheric significance was not realized until much later. The impetus for investigating halogen chemistry in the atmosphere grew out of the understanding of chlorine-catalyzed ozone destruction.

The bromine monoxide radical was first identified in a laboratory setting. Early spectroscopic studies laid the groundwork for its detection. Coleman and Gaydon, in 1947, observed the emission bands of BrO in flames.[3] Later, the absorption spectrum of BrO was characterized, providing the "fingerprint" necessary for its detection in more complex environments.

A pivotal moment in the history of BrO research was the recognition of its potential to catalytically destroy ozone. This understanding paralleled the work on chlorine monoxide (ClO) and its role in the Antarctic ozone hole. It became clear that bromine-containing compounds, both natural and anthropogenic, could be transported to the stratosphere, where they would photolyze to release bromine atoms. These atoms readily react with ozone to form the BrO radical, initiating a catalytic cycle far more efficient at destroying ozone on a per-atom basis than its chlorine counterpart.

Atmospheric Significance and Chemical Pathways

The bromine monoxide radical is a key intermediate in several atmospheric chemical cycles that have significant environmental implications.[4] Its primary impact is on the concentration of ozone in both the stratosphere and troposphere.

Catalytic Ozone Destruction

The most critical role of the BrO radical is its participation in catalytic cycles that destroy ozone.[1] There are several such cycles, often involving interactions with other halogen radicals like chlorine monoxide (ClO).

The fundamental catalytic cycle involving BrO is as follows:

-

Br + O₃ → BrO + O₂

-

BrO + O → Br + O₂

Net Reaction: O + O₃ → 2O₂

In the stratosphere, where atomic oxygen (O) is present, this cycle is highly efficient. Furthermore, a synergistic cycle involving both bromine and chlorine radicals is particularly effective in the polar regions:

-

Br + O₃ → BrO + O₂

-

Cl + O₃ → ClO + O₂

-

BrO + ClO → Br + Cl + O₂

Net Reaction: 2O₃ → 3O₂

These catalytic cycles are responsible for a significant portion of the ozone loss observed, particularly in the polar springs.

Tropospheric Chemistry and "Bromine Explosion" Events

In the troposphere, particularly in polar regions over sea ice, dramatic "bromine explosion" events occur.[4] These events lead to the rapid conversion of inert bromide ions (from sea salt aerosols) into reactive bromine species, including BrO. This process can lead to severe, localized ozone depletion events in the boundary layer.

The proposed mechanism for bromine explosions involves a series of heterogeneous and gas-phase reactions:

-

HOBr(g) + Br⁻(aq) + H⁺(aq) → Br₂(g) + H₂O(l) (on aerosol/ice surfaces)

-

Br₂(g) + hν → 2Br(g) (photolysis)

-

Br + O₃ → BrO + O₂

-

BrO + HO₂ → HOBr + O₂

This cycle is autocatalytic because the HOBr produced in the gas phase can react with more bromide on surfaces to release more Br₂, amplifying the process.

Experimental Methodologies for BrO Radical Studies

The study of the highly reactive and often low-concentration BrO radical has necessitated the development of sensitive and specific experimental techniques.

Flash Photolysis with UV Absorption Spectroscopy

Flash photolysis is a powerful laboratory technique for studying the kinetics of radical reactions.[5][6]

Experimental Protocol:

-

Radical Generation: BrO radicals are typically generated by the laser flash photolysis of a precursor molecule in the presence of a reactant. A common method involves the photolysis of Br₂ in the presence of excess ozone (O₃).[5] A pulsed excimer laser (e.g., KrF at 248 nm or XeCl at 308 nm) can be used for photolysis.

-

Reaction Cell: The reaction is carried out in a temperature-controlled reaction cell, often made of quartz, to allow for UV transmission. The total pressure is maintained by a buffer gas, such as N₂ or He.

-

Detection: The concentration of BrO radicals is monitored over time using UV-visible absorption spectroscopy. A probe beam from a light source (e.g., a deuterium (B1214612) or xenon arc lamp) is passed through the reaction cell. The transmitted light is then directed to a monochromator and a detector, such as a charge-coupled device (CCD) or a photomultiplier tube. The characteristic absorption spectrum of BrO in the UV region (around 338 nm) allows for its selective detection and quantification using the Beer-Lambert law.

-

Data Analysis: The temporal decay of the BrO absorption signal is recorded. By analyzing the decay kinetics under pseudo-first-order or second-order conditions, the rate constant for the reaction of interest can be determined.

Discharge-Flow with Mass Spectrometry

The discharge-flow technique coupled with mass spectrometry is another valuable method for studying radical reactions at low pressures.[7]

Experimental Protocol:

-

Radical Generation: BrO radicals are produced in a flow tube by reacting bromine atoms with ozone. Bromine atoms are typically generated by passing a mixture of Br₂ in a carrier gas (e.g., He) through a microwave discharge.

-

Flow Tube: The reactants are mixed in a flow tube where the reaction of interest occurs. The pressure in the flow tube is typically in the range of a few Torr.

-

Sampling: The gas mixture from the flow tube is continuously sampled through a small orifice into a mass spectrometer. The sampling is designed to be "collision-free" to minimize further reactions during the sampling process.

-

Detection: The BrO radical is detected by its mass-to-charge ratio (m/z) in the mass spectrometer. The ion signal for BrO⁺ is proportional to the concentration of BrO in the flow tube.

-

Kinetic Measurements: By varying the reaction time (by changing the distance between the reactant inlet and the sampling orifice) or the concentration of the reactants, the rate constant for the reaction can be determined.

Multi-Axis Differential Optical Absorption Spectroscopy (MAX-DOAS)

MAX-DOAS is a ground-based remote sensing technique used for atmospheric measurements of trace gases, including BrO.[8][9][10]

Experimental Protocol:

-

Instrumentation: The instrument consists of a telescope that collects scattered sunlight from different elevation angles, a spectrometer to disperse the light, and a detector (usually a CCD).

-

Measurement Principle: The technique is based on the principles of Differential Optical Absorption Spectroscopy (DOAS), which utilizes the narrow-band absorption features of molecules to identify and quantify them.[11] By measuring scattered sunlight at different elevation angles (from the horizon to the zenith), information about the vertical distribution of the absorbing species can be retrieved.

-

Data Analysis: The measured spectra are analyzed by fitting them to known absorption cross-sections of various atmospheric gases, including BrO, O₃, NO₂, and the O₄ collision complex. A reference spectrum, typically from the zenith direction, is used to remove the Fraunhofer lines and stratospheric absorptions, isolating the tropospheric contribution.

-

Retrieval of Vertical Profiles: The variation of the slant column densities with elevation angle is used in conjunction with a radiative transfer model to retrieve vertical profiles and total vertical column densities of BrO in the lower troposphere.

Quantitative Data

The following tables summarize key quantitative data for the bromine monoxide radical, including spectroscopic properties and reaction rate constants.

Table 1: Spectroscopic Properties of Bromine Monoxide (BrO)

| Property | Value | Reference |

| Molecular Weight | 95.903 g/mol | [1] |

| Ground Electronic State | X ²Π | [3] |

| Dipole Moment (μ) | 1.765 D | [3] |

| Key UV Absorption Bands | A ²Π ← X ²Π | [3] |

| Vibrational Frequency (ωe) | ~725 cm⁻¹ | [3] |

Note: Spectroscopic constants can vary slightly depending on the isotopic species and the vibrational level.

Table 2: Selected Reaction Rate Constants for BrO

| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Expression) | Reference(s) |

| BrO + BrO → 2Br + O₂ | 2.7 x 10⁻¹² | k(T) = 1.92 x 10⁻¹² exp(126/T) | [5] |

| BrO + BrO → Br₂ + O₂ | 4.8 x 10⁻¹³ | k(T) = 3.4 x 10⁻¹³ exp(181/T) | [5] |

| BrO + NO → Br + NO₂ | 2.2 x 10⁻¹¹ | - | [7] |

| Br + O₃ → BrO + O₂ | 1.2 x 10⁻¹² | - | [7] |

| O(³P) + BrO → Br + O₂ | 3.2 x 10⁻¹¹ | k(T) = 1.91 x 10⁻¹¹ exp(230/T) | [12] |

| BrO + HO₂ → HOBr + O₂ | 5.0 x 10⁻¹² | - | [6] |

Note: Rate constants can be pressure and temperature-dependent. The values provided are for specific conditions and should be used with consideration of the experimental context.

Conclusion

The discovery and subsequent study of the bromine monoxide radical have been instrumental in advancing our understanding of atmospheric chemistry. From its initial spectroscopic identification to its recognition as a potent ozone-depleting substance, research on BrO has highlighted the intricate and interconnected nature of atmospheric processes. The experimental techniques developed to study this transient species, such as flash photolysis and MAX-DOAS, have provided invaluable quantitative data on its kinetics and atmospheric abundance. This knowledge is crucial for developing accurate models of atmospheric composition and for predicting the future evolution of the Earth's ozone layer in a changing climate. The ongoing research into the sources, sinks, and reactions of BrO remains a vital area of atmospheric science.

References

- 1. Bromine monoxide radical - Wikipedia [en.wikipedia.org]

- 2. Bromine monoxide radical - Wikiwand [wikiwand.com]

- 3. Bromine monoxide [webbook.nist.gov]

- 4. ACP - Source mechanisms and transport patterns of tropospheric bromine monoxide: findings from long-term multi-axis differential optical absorption spectroscopy measurements at two Antarctic stations [acp.copernicus.org]

- 5. Kinetic studies on the temperature dependence of the BrO + BrO reaction using laser flash photolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Kinetic studies for diatomic free radicals using mass spectrometry. Part 3.—Elementary reactions involving BrO X2Π radicals - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. Differential optical absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

Spectroscopic Profile of Dibromine Monoxide (Br₂O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dibromine monoxide (Br₂O), a thermally unstable but chemically significant halogen oxide. The following sections detail its molecular structure and spectroscopic properties, supported by quantitative data and experimental methodologies, to serve as a crucial resource for advanced research and development applications.

Molecular Structure and Properties

Dibromine monoxide possesses a bent molecular geometry with C₂ᵥ symmetry, as predicted by VSEPR theory and confirmed by experimental data.[1] The central oxygen atom is bonded to two bromine atoms, resulting in a molecule with a significant dipole moment.[1] Br₂O is a dark brown solid at temperatures below -40°C and is highly unstable, decomposing at approximately -17.5°C.[1]

A summary of the key structural and physical properties of Br₂O is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | Br₂O | [1] |

| Molar Mass | 175.8074 g/mol | [1] |

| Br-O Bond Length | 1.85 Å | [1][2] |

| Br-O-Br Bond Angle | 112° | [1][2] |

| Molecular Geometry | Bent | [1] |

| Point Group | C₂ᵥ | [1] |

| Dipole Moment (estimated) | ~1.53 D | [1] |

| Appearance | Dark brown solid (below -40°C) | [1] |

| Decomposition Temperature | ~ -17.5°C | [1][3] |

Table 1: Molecular and Physical Properties of Dibromine Monoxide. This table summarizes the fundamental structural and physical characteristics of Br₂O.

Vibrational Spectroscopy

The vibrational modes of Br₂O have been investigated using both infrared (IR) and Raman spectroscopy. These techniques provide insight into the bonding and symmetry of the molecule.

Infrared Spectroscopy

Infrared spectroscopy of Br₂O reveals characteristic vibrational modes for the symmetric and asymmetric Br-O stretches, as well as the Br-O-Br bending mode. The observed frequencies vary slightly depending on the physical state of the sample (solid vs. matrix-isolated).

| Vibrational Mode | Solid State (cm⁻¹) | N₂ Matrix (cm⁻¹) | Reference |

| Asymmetric Br-O Stretch (ν₃) | 595 | 626 | [2][4] |

| Symmetric Br-O Stretch (ν₁) | 508 | 528 | [2][4] |

| Br-O-Br Bend (ν₂) | 285 | - | [1] |

Table 2: Infrared Vibrational Frequencies of Dibromine Monoxide. This table presents the key IR absorption frequencies for the fundamental vibrational modes of Br₂O in different states.

Raman Spectroscopy

Raman spectroscopy complements IR data and confirms the vibrational assignments. In addition to the fundamental modes, lattice vibrations can be observed at lower frequencies in the solid state.[1]

Rotational Spectroscopy

High-resolution rotational spectroscopy has provided highly precise data on the molecular structure and electronic properties of Br₂O. Studies have been conducted on various isotopologues (⁷⁹Br₂O, ⁷⁹BrO⁸¹Br, and ⁸¹Br₂O) in the gas phase.[5][6][7][8] The analysis of the rotational spectra allows for the determination of precise rotational and centrifugal distortion constants.[5][6][8]

The rotational spectra were studied in selected regions between 90 and 523 GHz.[5][7][8] The analysis of the quadrupole tensor from these studies indicates a largely covalent Br-O bond with minimal π-bonding character.[5]

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of Br₂O exhibits strong absorptions in the ultraviolet and visible regions. These absorptions are attributed to electronic transitions.

| Wavelength (nm) | Wavenumber (cm⁻¹) | Assignment | Reference |

| ~227 | 44,000 | π → π | [1] |

| ~320 | 31,200 | n → σ | [2][4] |

| ~452 | 22,100 | n → σ* | [2][4] |

Table 3: UV-Vis Absorption Maxima of Dibromine Monoxide. This table details the major electronic transitions observed for Br₂O.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and characterization of the highly unstable Br₂O.

Synthesis of Dibromine Monoxide

A common method for the synthesis of Br₂O involves the reaction of bromine vapor or a solution of bromine in carbon tetrachloride with mercury(II) oxide at low temperatures.[1][2] An alternative route is the controlled thermal decomposition of bromine dioxide (BrO₂).[2][4]

For spectroscopic studies, Br₂O can be synthesized by passing Br₂ over a column of yellow HgO at room temperature.[6] The products are then flowed into an absorption cell at low pressures (2–5 Pa).[6] Another method involves the reaction of oxygen discharge products with Br₂ condensed on the wall of an absorption cell at approximately -23°C (250 K).[6]

Caption: Synthesis of Dibromine Monoxide.

Spectroscopic Measurements

Infrared Spectroscopy: For matrix isolation studies, Br₂O is co-deposited with a large excess of a noble gas (e.g., nitrogen) onto a cold window (typically around 12 K).[2] The infrared spectrum is then recorded. For solid-state measurements, the sample is deposited directly onto the cold window.[2]

Rotational Spectroscopy: The rotational spectrum is measured in the gas phase. Br₂O is flowed through a microwave absorption cell at low pressure.[6] The spectra are recorded in various frequency regions using specialized spectrometers.[5][6][7][8]

UV-Vis Spectroscopy: Gas-phase UV/Visible absorption spectra are recorded by passing a beam of light through a cell containing gaseous Br₂O.[9] For matrix-isolated samples, the spectrum is recorded through the transparent matrix material.[2]

Caption: General Spectroscopic Workflow.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data for Br₂O involves a logical progression from raw spectral features to the determination of molecular properties.

Caption: Spectroscopic Data Analysis Flow.

References

An In-depth Technical Guide on the Thermochemical Data for Bromine Oxide Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for various bromine oxide species. The information is presented in a structured format to facilitate easy comparison and utilization in research and development. This document includes quantitative data, detailed experimental and computational methodologies, and visualizations of key relationships and workflows.

Introduction to Bromine Oxides

Bromine oxides are a group of reactive chemical compounds composed of bromine and oxygen atoms. These species play a significant role in atmospheric chemistry, particularly in catalytic ozone depletion cycles. A thorough understanding of their thermochemical properties is crucial for accurately modeling their behavior and impact. However, the high reactivity and instability of many bromine oxides present significant challenges to experimental and computational characterization.[1][2][3][4] This guide synthesizes available data to provide a reliable reference for researchers.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties for several this compound species. The data has been compiled from various sources, with the NIST-JANAF Thermochemical Tables serving as a primary reference.[1][3][4] All values are for the gaseous state at standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

| Species | Formula | ΔfH° (kJ/mol) |

| Bromine Monoxide | BrO | Data not available in search results |

| Dibromine Monoxide | Br₂O | +125.5 (estimated)[5] |

| Bromine Dioxide | BrO₂ (OBrO) | 156.0 ± 2.1[6] |

| Bromine Trioxide | BrO₃ | Data not available in search results |

Table 2: Standard Molar Entropy (S°)

| Species | Formula | S° (J/mol·K) |

| Bromine Monoxide | BrO | Data not available in search results |

| Dibromine Monoxide | Br₂O | Data not available in search results |

| Bromine Dioxide | BrO₂ (OBrO) | Data not available in search results |

| Bromine Trioxide | BrO₃ | Data not available in search results |

Table 3: Molar Heat Capacity at Constant Pressure (Cp)

| Species | Formula | Cp (J/mol·K) |

| Bromine Monoxide | BrO | Data not available in search results |

| Dibromine Monoxide | Br₂O | Data not available in search results |

| Bromine Dioxide | BrO₂ (OBrO) | Data not available in search results |

| Bromine Trioxide | BrO₃ | Data not available in search results |

Table 4: Bond Dissociation Energies (BDE)

| Bond | Species | BDE (kJ/mol) |

| Br-O | Br₂O | ~201[5] |

Note: The lack of readily available data for some species highlights the difficulty in their experimental characterization.

Methodologies for Determining Thermochemical Data

The determination of thermochemical data for highly reactive species like bromine oxides requires sophisticated experimental and computational techniques.

Experimental Protocols

3.1.1. Enthalpy of Formation

A key method for determining the enthalpy of formation of bromine oxides is photoionization mass spectrometry .

Experimental Protocol: Photoionization Mass Spectrometry for ΔfH° of OBrO [7]

-

Generation of the Species: The target this compound, such as OBrO, is generated in a flow tube reactor. This can be achieved through a series of gas-phase reactions. For OBrO, a common method involves the reaction of atomic oxygen with molecular bromine to form BrO, which then reacts further.

-

Ionization: The gas mixture from the flow tube is introduced into the ionization region of a mass spectrometer. A tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, is used to ionize the molecules.

-

Mass Selection and Detection: The resulting ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight) to separate them based on their mass-to-charge ratio. A detector then records the ion signal as a function of the photon energy.

-

Data Analysis: The appearance energy (AE) of a fragment ion is determined from the photoionization efficiency (PIE) curve, which is a plot of the ion signal versus photon energy. The AE corresponds to the minimum energy required to form the fragment ion from the neutral precursor.

-

Calculation of ΔfH°: The enthalpy of formation of the neutral species can be calculated using the measured appearance energy and the known enthalpies of formation of the fragment ion and any other neutral products.

3.1.2. Heat Capacity

For stable gases, heat capacity can be measured using calorimetric techniques. However, for unstable species like bromine oxides, these methods are challenging.

-

Joly's Differential Steam Calorimeter: This method measures the heat capacity at a constant volume (Cv). It involves two identical copper spheres, one containing the gas under pressure and the other evacuated. Steam is passed over the spheres, and the difference in the mass of condensed steam is used to calculate the heat capacity.[8]

-

Regnault's Continuous-Flow Calorimeter: This technique determines the heat capacity at constant pressure (Cp). A continuous flow of the gas is heated by a known amount, and the resulting temperature change is measured.[8]

3.1.3. Entropy

The absolute entropy of a substance is typically determined by measuring its heat capacity from absolute zero up to the desired temperature and integrating.[9][10][11]

Experimental Protocol: Calorimetric Measurement of Entropy [9][10]

-

Low-Temperature Calorimetry: The heat capacity of the substance in its solid state is measured as a function of temperature, starting from as close to 0 K as possible.

-

Enthalpies of Phase Transitions: The enthalpies of any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) that occur as the temperature is increased are measured.

-

Heat Capacity of Liquid and Gas Phases: The heat capacity of the substance in its liquid and gaseous phases is measured over the relevant temperature ranges.

-

Calculation of Entropy: The total entropy at a given temperature is calculated by integrating C_p/T with respect to temperature from 0 K and adding the entropy changes associated with each phase transition.

Computational Protocols

Due to the experimental difficulties, computational chemistry plays a vital role in determining the thermochemical properties of bromine oxides.

Computational Protocol: Ab Initio Calculations

-

Geometry Optimization: The molecular geometry of the this compound species is optimized using a high-level quantum chemistry method, such as coupled-cluster theory [e.g., CCSD(T)] or density functional theory (DFT) with an appropriate functional (e.g., B3LYP). A suitable basis set (e.g., of the augmented correlation-consistent type) is chosen.

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A highly accurate single-point energy calculation is performed at the optimized geometry using a larger basis set to obtain a more precise electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using the electronic energy, ZPVE, and the computed vibrational frequencies and rotational constants within the framework of statistical mechanics. Isodesmic or homodesmotic reactions are often employed to improve the accuracy of the calculated enthalpies of formation by canceling out systematic errors in the calculations.

Visualizations

Relationship Between Thermochemical Properties

The following diagram illustrates the fundamental relationships between key thermochemical properties.

Experimental Workflow for Thermochemical Data Determination

This diagram outlines a typical workflow for the experimental determination of thermochemical data for a this compound species.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. [PDF] NIST–JANAF Thermochemical Tables for the Bromine Oxides | Semantic Scholar [semanticscholar.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. webqc.org [webqc.org]

- 6. atct.anl.gov [atct.anl.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. schoolphysics.co.uk [schoolphysics.co.uk]

- 9. Measuring Entropy [www2.chem.wisc.edu]

- 10. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

The Atmospheric Dance of a Radical: An In-depth Technical Guide to the Gas-Phase Chemistry of Bromine Monoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine monoxide (BrO), a highly reactive radical, plays a pivotal role in the chemical dynamics of the Earth's atmosphere.[1][2] Its presence, stemming from both natural and anthropogenic sources, significantly influences stratospheric and tropospheric ozone concentrations, contributing to ozone depletion.[3][4][5] This technical guide provides a comprehensive overview of the core gas-phase chemistry of BrO, detailing its key reactions, associated kinetic data, and the experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers in atmospheric science, as well as professionals in fields where radical chemistry is pertinent.

Core Reactions and Kinetics

The atmospheric impact of BrO is dictated by a series of gas-phase reactions. The kinetics of these reactions, particularly their rate constants and temperature dependencies, are crucial for accurate atmospheric modeling. The following tables summarize the quantitative data for the most significant reactions of bromine monoxide.

Table 1: BrO Self-Reaction (BrO + BrO)

The self-reaction of BrO proceeds through two primary channels, leading to the formation of bromine atoms or molecular bromine. The partitioning between these channels is temperature-dependent, which has significant implications for ozone chemistry.[6][7]

| Reaction Channel | Rate Constant (k) / cm³ molecule⁻¹ s⁻¹ | Temperature Range (K) | Reference |

| BrO + BrO → 2Br + O₂ (1a) | k₁ₐ = (1.92 ± 1.54) × 10⁻¹² exp[(126 ± 214)/T] | 266.5–321.6 | [6] |

| BrO + BrO → Br₂ + O₂ (1b) | k₁ᵦ = (3.4 ± 0.8) × 10⁻¹³ exp[(181 ± 70)/T] | 266.5–321.6 | [6] |

| Overall Reaction (k₁ = k₁ₐ + k₁ᵦ) | k₁ = (2.3 ± 1.5) × 10⁻¹² exp[(134 ± 185)/T] | 266.5–321.6 | [6] |

| BrO + BrO → 2Br + O₂ (1a) | k₁ₐ = (5.31 ± 1.17) × 10⁻¹² exp[(-211 ± 59)/T] | > 250 | [8] |

| BrO + BrO → Br₂ + O₂ (1b) | k₁ᵦ = (1.13 ± 0.47) × 10⁻¹⁴ exp[(983 ± 111)/T] | > 250 | [8] |

| Overall Reaction (k₁) | k₁ = (2.88 ± 0.20) × 10⁻¹² (Temp. independent) | ≥ 250 | [8] |

| BrO + BrO + M ⇌ Br₂O₂ + M (1c) | Pressure dependent | < 250 | [8] |

Note: The Arrhenius expressions are given in the form k = A exp(-Ea/RT), where the exponential term in the table is equivalent to (-Ea/R)/T. Errors are 1σ, statistical only.

Table 2: Reaction of BrO with ClO (BrO + ClO)

The reaction between BrO and chlorine monoxide (ClO) is a key coupling reaction in the stratosphere, responsible for a significant fraction of polar ozone loss.[5][9] This reaction has multiple product channels.

| Reaction Channel | Rate Constant (k) / cm³ molecule⁻¹ s⁻¹ | Temperature Range (K) | Reference |

| BrO + ClO → Br + Cl + O₂ (1a) | k₁ₐ = (2.1 ± 0.4) × 10⁻¹² exp[(258 ± 56)/T] | 234-406 | [10] |

| BrO + ClO → OClO + Br (1b) | k₁ᵦ = (6.7 ± 1.0) × 10⁻¹³ exp[(622 ± 94)/T] | 234-406 | [10] |

| BrO + ClO → BrCl + O₂ (1c) | k₁c = (1.9 ± 0.6) × 10⁻¹³ exp[(513 ± 86)/T] | 234-406 | [10] |

| Overall Reaction (k₁) | k₁ = (2.59 ± 0.36) × 10⁻¹² exp[(445 ± 84)/T] | 234-406 | [10] |

| BrO + ClO → OClO + Br (1c) | k₁c = (4.6 ± 3.0) × 10⁻¹² exp[(280 ± 180)/T] | 246–314 | [11] |

| Overall Reaction (k₁) | k₁ = (2.5 ± 2.2) × 10⁻¹² exp[(630 ± 240)/T] | 246–314 | [11] |

Table 3: Reaction of BrO with HO₂ (BrO + HO₂)

The reaction of BrO with the hydroperoxy radical (HO₂) is important as it leads to the formation of hypobromous acid (HOBr), a significant reservoir species for bromine in the atmosphere.[12][13]

| Reaction | Rate Constant (k) / cm³ molecule⁻¹ s⁻¹ | Temperature (K) | Reference |

| BrO + HO₂ → HOBr + O₂ | k = (2.0 ± 0.6) × 10⁻¹¹ | 296 ± 3 | [14] |

| BrO + HO₂ → HOBr + O₂ | k = (3.13 ± 0.33) × 10⁻¹² exp[(536 ± 206)/T] | 233–348 | [15] |

| BrO + HO₂ → HBr + O₃ | k = 2.00 × 10⁻²⁰ | 298 | [16] |

Table 4: Reaction of BrO with O(³P)

The reaction of BrO with atomic oxygen is a key step in a catalytic cycle that is the dominant stratospheric bromine-mediated odd-oxygen destruction cycle at altitudes above 24 km.[17]

| Reaction | Rate Constant (k) / cm³ molecule⁻¹ s⁻¹ | Temperature Range (K) | Reference |

| O(³P) + BrO → Br + O₂ | k = 1.91 × 10⁻¹¹ exp(230/T) | 231–328 | [17] |

Table 5: Reaction of BrO with CH₃O₂

The reaction with the methylperoxy radical (CH₃O₂) represents a potential sink for BrO and can influence the atmospheric budget of hydroxyl radicals.

| Reaction | Rate Constant (k) / cm³ molecule⁻¹ s⁻¹ | Temperature Range (K) | Reference |

| BrO + CH₃O₂ → Products | k = 4.6 × 10⁻¹³ exp[(798 ± 76)/T] | 233–333 | [18] |

Signaling Pathways and Logical Relationships

The interplay of these reactions constitutes complex atmospheric signaling pathways, leading to ozone depletion. The following diagrams illustrate these relationships.

Caption: Catalytic ozone destruction cycle involving BrO.

Caption: Coupled BrO-ClO cycle for polar ozone depletion.

Experimental Protocols

The kinetic data presented in this guide are primarily derived from two sophisticated experimental techniques: Laser Flash Photolysis and Discharge-Flow Mass Spectrometry.

Laser Flash Photolysis (LFP) with UV-Visible Absorption Spectroscopy

This is a powerful technique for studying the kinetics of fast reactions involving radical species.

1. Principle: A short, intense pulse of laser light (the "flash") is used to photolytically generate a transient concentration of the radical of interest (e.g., BrO). The subsequent decay of this radical, as it reacts with other species, is monitored in real-time by measuring the absorption of a probe light beam that passes through the reaction cell.

2. Experimental Setup:

-

Reaction Cell: A temperature-controlled quartz or Pyrex vessel designed for long optical path lengths to enhance detection sensitivity.

-

Photolysis Laser: Typically an excimer laser (e.g., operating at 351 nm) provides the photolytic pulse to initiate the reaction.[9]

-

Probe Light Source: A continuous wave lamp (e.g., Xenon arc lamp) generates the light that is passed through the reaction cell to monitor the concentration of absorbing species.

-

Detection System: A monochromator or spectrograph coupled with a detector (e.g., a charge-coupled device, CCD) is used to resolve the absorption spectrum of the transient species.

-

Gas Handling System: Mass flow controllers are used to precisely mix and deliver precursor gases (e.g., Br₂, O₃, Cl₂, N₂) into the reaction cell.

3. Radical Generation: BrO radicals are typically generated by the photolysis of a precursor molecule in the presence of an oxidant. For example, photolysis of Br₂ in the presence of excess ozone: Br₂ + hν → 2Br Br + O₃ → BrO + O₂[6]

Alternatively, for studying the BrO + ClO reaction, a mixture of Cl₂, Cl₂O, Br₂, and O₃ can be used.[9]

4. Data Acquisition and Analysis: The change in absorbance at a specific wavelength corresponding to a strong absorption feature of BrO is monitored over time. The temporal profile of the BrO concentration is then fitted to a kinetic model that includes the reaction of interest and any relevant secondary reactions to extract the rate constant.

Caption: General workflow for a Laser Flash Photolysis experiment.

Discharge-Flow Mass Spectrometry (DF-MS)

This technique is well-suited for studying the kinetics and products of radical-radical reactions under low-pressure conditions.

1. Principle: Reactants are introduced into a flow tube where they mix and react for a controlled period. The gas mixture is then sampled through a small orifice into a mass spectrometer, which is used to detect the concentrations of reactants and products.

2. Experimental Setup:

-

Flow Tube: A glass or quartz tube (typically 1-2 meters long and a few centimeters in diameter) coated to minimize surface reactions.

-

Radical Sources: Microwave or radio-frequency discharges are used to generate atomic species (e.g., F, Cl) from stable precursors. These atoms then react with other molecules to produce the desired radicals (e.g., BrO, ClO, HO₂). For instance, BrO can be generated via the reaction of Br atoms with O₃ or O₂.

-

Movable Injector: One of the reactants is introduced through a movable injector, allowing for the variation of the reaction time.

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer is used for sensitive and selective detection of radical species and stable products.

3. Kinetic Measurements: The concentration of one radical is monitored as a function of the position of the movable injector (which corresponds to reaction time) while the other reactant is in large excess (pseudo-first-order conditions). The slope of the logarithmic decay of the monitored radical versus reaction time yields the pseudo-first-order rate constant, from which the bimolecular rate constant can be determined.

4. Product Identification: The mass spectrometer can be used to identify the products of the reaction by their mass-to-charge ratio. Isotopic labeling can be employed to confirm reaction mechanisms.

Conclusion

The gas-phase chemistry of bromine monoxide is a complex and critical component of atmospheric science. The reactions outlined in this guide, particularly the self-reaction and the reactions with ClO and HO₂, are fundamental to understanding and predicting the impact of bromine compounds on atmospheric ozone. The continued refinement of kinetic data through advanced experimental techniques like laser flash photolysis and discharge-flow mass spectrometry is essential for improving the accuracy of atmospheric models and for developing effective strategies to protect the ozone layer.

References

- 1. Bromine cycle - Wikipedia [en.wikipedia.org]

- 2. Bromine monoxide radical - Wikipedia [en.wikipedia.org]

- 3. Tropospheric ozone depletion events - Wikipedia [en.wikipedia.org]

- 4. Ozone depletion | Facts, Effects, & Solutions | Britannica [britannica.com]

- 5. csl.noaa.gov [csl.noaa.gov]

- 6. Kinetic studies on the temperature dependence of the BrO + BrO reaction using laser flash photolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic studies of the BrO + ClO cross-reaction over the range T = 246–314 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53440E [pubs.rsc.org]

- 10. Kinetics and temperature dependence of the BrO + ClO reaction (Journal Article) | OSTI.GOV [osti.gov]

- 11. Kinetic studies of the BrO + ClO cross-reaction over the range T = 246–314 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics of the BrO + HO2 reaction over the temperature range T = 246–314 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. Laser Flash Photolysis Studies of Radical-Radical Reaction Kinetics: The HO2 + BrO Reaction | NASA Airborne Science Program [airbornescience.nasa.gov]

- 15. Kinetics of the HO2+BrO reaction over the temperature range 233–348 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Impact of water on the BrO + HO2 gas-phase reaction: mechanism, kinetics and products - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

The Role of Bromine Oxide in Stratospheric Ozone Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The depletion of the stratospheric ozone layer, a critical shield against harmful solar ultraviolet-B (UV-B) radiation, is a significant environmental concern. While chlorine-containing compounds have long been recognized for their destructive role, bromine-containing substances, particularly through the action of bromine oxide (BrO), are now understood to be substantially more efficient on a per-atom basis in catalyzing ozone destruction.[1][2] This technical guide provides an in-depth analysis of the mechanisms, quantitative kinetics, and experimental methodologies related to the pivotal role of this compound in stratospheric ozone depletion.

The Chemistry of Bromine-Mediated Ozone Depletion

Reactive bromine in the stratosphere originates from the photochemical decomposition of both natural and anthropogenic source gases.[3] The primary natural source is methyl bromide (CH₃Br), produced by marine organisms, while anthropogenic sources are dominated by halons (used in fire extinguishers) and fumigants like methyl bromide.[4][5] Once in the stratosphere, these source gases are broken down by solar UV radiation, releasing bromine atoms (Br).

These bromine atoms initiate catalytic cycles that destroy ozone (O₃). The simplest cycle involves two main reactions:

-

Br + O₃ → BrO + O₂

-

BrO + O → Br + O₂

Net Reaction: O₃ + O → 2O₂

In this cycle, a single bromine atom can destroy thousands of ozone molecules before it is deactivated.[2]

The Synergistic Role of Bromine and Chlorine

A crucial aspect of bromine's impact is its synergistic interaction with chlorine radicals (ClO). The reaction between BrO and ClO is a significant pathway for ozone destruction, particularly in the polar regions where ClO concentrations are elevated.[6][7] This reaction has multiple product channels, with the most important for ozone depletion being:

BrO + ClO → Br + Cl + O₂

This is followed by:

Br + O₃ → BrO + O₂ Cl + O₃ → ClO + O₂

Net Reaction: 2O₃ → 3O₂

This coupled cycle is highly efficient at destroying ozone, especially under the cold conditions of the polar stratosphere that favor the formation of polar stratospheric clouds (PSCs). These clouds provide surfaces for heterogeneous reactions that convert inactive chlorine and bromine reservoirs into their reactive forms.

Quantitative Data

The efficiency of these ozone-depleting reactions is governed by their reaction rate constants and the atmospheric concentrations of the involved species. The following tables summarize key quantitative data.

Reaction Rate Constants

The rate constants for the key reactions in bromine-mediated ozone depletion are temperature-dependent. The Arrhenius expressions for these reactions are provided below.

| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (T) Range (K) | Reference |

| Br + O₃ → BrO + O₂ | 1.50 x 10⁻¹¹ exp(-775/T) | 195 - 392 | [3] |

| BrO + ClO → Products | 2.5 x 10⁻¹² exp(630/T) | 246 - 314 | [8] |

| BrO + ClO → OClO + Br | 4.6 x 10⁻¹² exp(280/T) | 246 - 314 | [8] |

| BrO + BrO → Products | 3.54 x 10⁻¹² | Ambient | [9] |

Stratospheric Concentrations of Bromine Species

The concentration of bromine species in the stratosphere is a critical factor in determining the rate of ozone loss.

| Species | Typical Stratospheric Mixing Ratio (parts per trillion by volume - pptv) | Region/Altitude | Reference(s) |

| Total Inorganic Bromine (Bry) | 18 - 21.5 | Mid-stratosphere | [10][11][12] |

| Bromine Monoxide (BrO) | 4 - 8 | Arctic lower stratosphere (in vortex) | [13] |

| BrO | 3 - 9 | Subtropical lower stratosphere | [12] |

| Very Short-Lived Substances (VSLS) contribution to total Bry | ~5 | Stratospheric entry | [11] |

Ozone Depletion Potentials (ODPs)

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone relative to CFC-11 (ODP = 1). Bromine-containing compounds have particularly high ODPs.

| Substance | Chemical Formula | Ozone Depletion Potential (ODP) |

| Halon-1301 | CBrF₃ | 10.0 |

| Halon-1211 | CBrClF₂ | 3.0 |

| Methyl Bromide | CH₃Br | 0.6 |

Note: ODP values can vary slightly depending on the assessment.

Experimental Protocols

The quantitative understanding of bromine's role in ozone depletion relies on sophisticated experimental techniques, both in the laboratory and in the atmosphere.

Laboratory Kinetic Studies: Laser Flash Photolysis

Objective: To measure the rate constants of gas-phase reactions, such as BrO + ClO.

Methodology:

-

Precursor Gas Mixture Preparation: A mixture of precursor gases (e.g., Cl₂, Cl₂O, Br₂, O₃, O₂, N₂) is prepared in a reaction cell.

-

Radical Generation: A short, intense pulse of laser light (laser flash photolysis) is used to photolyze a precursor molecule to generate the desired radicals (e.g., BrO and ClO).

-

Time-Resolved Detection: The concentrations of the radicals and any products are monitored over time using a sensitive detection technique, typically UV-Visible absorption spectroscopy. A charge-coupled device (CCD) detector allows for the simultaneous monitoring of multiple species.

-

Data Analysis: The temporal profiles of the reactant and product concentrations are fitted to a chemical model to extract the reaction rate constant. An extensive sensitivity analysis is performed to quantify potential systematic uncertainties.[8]

Atmospheric Measurements: Differential Optical Absorption Spectroscopy (DOAS)

Objective: To measure the atmospheric column abundance of trace gases like BrO.

Methodology:

-

Light Source: The sun is typically used as the light source for stratospheric measurements.

-

Spectral Measurement: A spectrometer records the spectrum of scattered sunlight at a high spectral resolution in the UV-Visible range.[14][15]

-

Differential Analysis: The core principle of DOAS is to separate the narrow-band absorption features of trace gases from broad-band atmospheric extinction processes (like Rayleigh and Mie scattering). This is achieved by dividing the measured spectrum by a reference spectrum (often a zenith sky spectrum at a high solar elevation) and then fitting known absorption cross-sections of various trace gases to the resulting differential spectrum.

-

Slant Column Density (SCD) Retrieval: The fitting process yields the integrated concentration of the absorber along the light path, known as the Slant Column Density (SCD).

-

Vertical Column Density (VCD) Calculation: The SCD is converted to a Vertical Column Density (VCD), which is the total amount of the gas in a vertical column of air, using an Air Mass Factor (AMF) derived from a radiative transfer model.

Satellite instruments like the Ozone Mapping and Profiler Suite (OMPS) and SCIAMACHY utilize similar principles to provide global measurements of stratospheric BrO.[10][16][17] In-situ measurements using techniques like Gas Chromatography with Mass Spectrometry (GC-MS) on board high-altitude research aircraft provide direct measurements of bromine-containing source gases.[18]

Visualizations

Catalytic Ozone Depletion Cycles

References

- 1. Research Portal [scholarworks.brandeis.edu]

- 2. pages.mtu.edu [pages.mtu.edu]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Ozone depletion: substances - Canada.ca [canada.ca]

- 5. encyclopedia.uia.org [encyclopedia.uia.org]

- 6. storm.colorado.edu [storm.colorado.edu]

- 7. Kinetic studies of the BrO + ClO cross-reaction over the range T = 246–314 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Kinetic studies of the BrO + ClO cross-reaction over the range T = 246–314 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53440E [pubs.rsc.org]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. carppond.iup.uni-bremen.de [carppond.iup.uni-bremen.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. john-plane.leeds.ac.uk [john-plane.leeds.ac.uk]

- 15. Differential optical absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 16. AMT - Global retrieval of stratospheric and tropospheric BrO columns from the Ozone Mapping and Profiler Suite Nadir Mapper (OMPS-NM) on board the Suomi-NPP satellite [amt.copernicus.org]

- 17. EGUsphere - Global retrieval of stratospheric and tropospheric BrO columns from OMPS-NM onboard the Suomi-NPP satellite [egusphere.copernicus.org]

- 18. acp.copernicus.org [acp.copernicus.org]

Natural Sources of Tropospheric Bromine Monoxide: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the natural sources of tropospheric bromine monoxide (BrO), a reactive halogen species that significantly influences the oxidizing capacity of the lower atmosphere. The document is intended for researchers, atmospheric scientists, and drug development professionals interested in the atmospheric lifecycle of bromine and its precursors. It details the primary natural sources, formation mechanisms, quantitative contributions, and the experimental protocols used for their measurement.

Introduction

Bromine monoxide (BrO) plays a crucial role in tropospheric chemistry, contributing to the catalytic destruction of ozone, the oxidation of gaseous elemental mercury, and the perturbation of the atmospheric radical balance. Understanding the natural sources of tropospheric BrO is therefore essential for accurate climate and air quality modeling. The primary natural sources of tropospheric BrO are sea salt aerosols, volcanic emissions, and biogenic organobromines. These sources release bromine compounds that, through a series of chemical reactions, lead to the formation of BrO.

Primary Natural Sources and Formation Mechanisms

Sea Salt Aerosols and the "Bromine Explosion"

The most significant natural source of tropospheric bromine is the debromination of sea salt aerosols (SSA).[1] Observations have indicated a depletion of bromide in SSA by as much as 50% relative to its concentration in seawater, suggesting a substantial flux of bromine into the atmosphere. This process is often initiated by the uptake of acidic gases, which lowers the pH of the aerosol and facilitates the oxidation of bromide ions (Br⁻).

A key mechanism for the rapid release of reactive bromine from saline surfaces is the "bromine explosion," an autocatalytic cycle that leads to an exponential increase in gaseous bromine.[2] This process is particularly prominent in polar regions over sea ice and snowpack, leading to springtime ozone depletion events.[2] The fundamental steps of the bromine explosion are initiated by the photolysis of bromine-containing compounds, leading to the formation of bromine radicals (Br). These radicals react with ozone (O₃) to form BrO. Subsequent reactions can regenerate Br atoms, continuing the catalytic cycle.

Volcanic Emissions

Volcanoes are another significant source of tropospheric bromine, primarily emitted as hydrogen bromide (HBr).[3] In volcanic plumes, HBr undergoes rapid oxidation to form reactive bromine species, including BrO, through a process that also involves a "bromine explosion" mechanism.[2][3] The high temperatures and abundance of aerosols in volcanic plumes provide a reactive environment for the efficient conversion of HBr to BrO. The ratio of BrO to sulfur dioxide (SO₂) in volcanic plumes is often used to quantify bromine emissions from volcanic sources.[2][3]

Biogenic Organobromines

Marine organisms, including phytoplankton and macroalgae, produce a variety of volatile organobromine compounds, such as bromoform (B151600) (CHBr₃) and dibromomethane (B42720) (CH₂Br₂).[4][5] These compounds are released into the marine boundary layer and can be transported into the free troposphere. Once in the atmosphere, they undergo photolysis and oxidation by hydroxyl radicals (OH), releasing bromine atoms that can then participate in the formation of BrO.[5] While the global contribution of organobromines to the total tropospheric bromine budget is less than that of sea salt aerosols, they represent a widespread and persistent source.[1][6]

Quantitative Contribution of Natural Sources

The relative contributions of the primary natural sources of tropospheric BrO are a subject of ongoing research. The following table summarizes the estimated contributions based on current literature.

| Source | Estimated Contribution to Tropospheric Reactive Bromine (Bry) | Key Species Released | Geographic Significance |

| Sea Salt Aerosols | Dominant global source, estimated at 1420 Gg Br a⁻¹ | Br₂, BrCl | Global, with significant enhancements in the marine boundary layer and polar regions |

| Volcanic Emissions | Episodic and regionally significant; BrO/SO₂ ratios typically range from 10⁻⁵ to 10⁻⁴ | HBr, BrO | Local to regional, downwind of active volcanoes |

| Biogenic Organobromines | Estimated at 520 Gg a⁻¹ | CHBr₃, CH₂Br₂ | Widespread in the marine environment, particularly in tropical and coastal upwelling zones |

Table 1: Summary of the quantitative contributions of natural sources to the tropospheric reactive bromine budget.[1][3]

Signaling Pathways and Experimental Workflows

The formation of BrO from its natural sources involves complex chemical pathways. The following diagrams, generated using the DOT language, illustrate these processes and the general workflow for their experimental measurement.

Experimental Protocols

The quantification of tropospheric BrO and its precursors relies on a suite of sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

Multi-Axis Differential Optical Absorption Spectroscopy (MAX-DOAS)

MAX-DOAS is a remote sensing technique that measures scattered sunlight at different elevation angles to retrieve the vertical distribution of trace gases and aerosols in the lower troposphere.[7][8]

5.1.1 Instrument Setup A typical MAX-DOAS instrument consists of a telescope to collect scattered sunlight, a spectrometer to disperse the light, and a detector (usually a CCD) to record the spectra.[8] The telescope is mounted on a stepper motor to allow for measurements at various elevation angles relative to the horizon.

5.1.2 Data Acquisition

-

Elevation Angle Sequence: A sequence of elevation angles is predefined, typically including angles close to the horizon (e.g., 1°, 2°, 3°, 5°, 10°, 15°, 30°) and a zenith-sky measurement (90°).[9]

-

Reference Spectrum: A zenith-sky spectrum, preferably at a low solar zenith angle (SZA), is recorded as a Fraunhofer reference spectrum. This spectrum is assumed to have a minimal contribution from tropospheric absorbers.[10]

-

Measurement Cycle: The instrument cycles through the predefined elevation angles, recording a spectrum at each angle. The integration time for each spectrum is optimized to achieve a good signal-to-noise ratio.

5.1.3 Spectral Fitting and BrO Retrieval The recorded spectra are analyzed using the DOAS method to retrieve the differential slant column densities (dSCDs) of BrO. The dSCD is the integrated concentration of BrO along the light path relative to the reference spectrum.

-

DOAS Fitting: The analysis is performed using software such as QDOAS.[10] The fitting window for BrO is typically in the UV region, for example, 336-351.5 nm or 344.7-359 nm.

-

Absorption Cross-Sections: The fitting process includes the absorption cross-sections of BrO and other interfering species such as O₃, NO₂, O₄, and HCHO. The Ring effect is also accounted for.[3]

-

Vertical Profile Retrieval: The retrieved dSCDs at different elevation angles are used in an inversion algorithm, often coupled with a radiative transfer model, to retrieve the vertical profile of BrO in the troposphere.[11][12]

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is an in-situ technique used for the highly sensitive and selective measurement of atmospheric trace gases. For the detection of bromine species, bromide (Br⁻) is often used as the reagent ion.[2]

5.2.1 Instrument Setup A CIMS instrument consists of an ion source to generate reagent ions, an ion-molecule reaction (IMR) chamber where the sample air reacts with the reagent ions, and a mass spectrometer (e.g., time-of-flight or quadrupole) to detect the product ions.

5.2.2 Reagent Ion Generation and Sampling

-

Bromide Ion Generation: Br⁻ reagent ions are typically generated by passing a carrier gas (e.g., N₂) over a permeation tube containing a bromine-containing compound like CH₂Br₂ or CHBr₃, followed by ionization using a radioactive source (e.g., ²¹⁰Po or ⁶³Ni) or an X-ray source.[2]

-

Sample Inlet: Ambient air is drawn into the IMR chamber through a carefully designed inlet to minimize losses of reactive species.

5.2.3 Detection of Bromine Species In the IMR, BrO and other bromine-containing molecules react with Br⁻ to form cluster ions (e.g., [BrO·Br]⁻). These product ions are then detected by the mass spectrometer at their specific mass-to-charge ratio.

5.2.4 Calibration

-

Standard Generation: A known concentration of the target bromine species (or a suitable proxy) is generated using a permeation device or a gas-phase titration system.

-

Calibration Curve: The standard is introduced into the CIMS instrument at various concentrations to generate a calibration curve of instrument response versus concentration.

-

Sensitivity Determination: The sensitivity of the instrument is determined from the slope of the calibration curve and is typically expressed in counts per second per part per trillion by volume (cps/pptv).

Satellite Remote Sensing

Satellite-based instruments provide global coverage of tropospheric BrO. The retrieval of tropospheric BrO from satellite measurements is a complex process.[10]